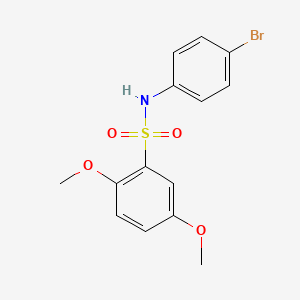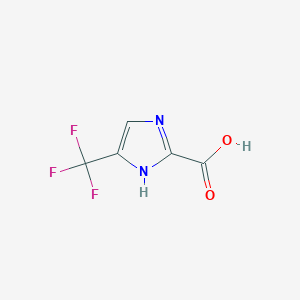![molecular formula C19H15N3O2S2 B2455553 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-55-2](/img/structure/B2455553.png)
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anticancer Applications
The synthesis and characterization of derivatives similar to the specified compound have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Küçükgüzel et al. (2013) synthesized derivatives showing promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications in these areas (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Another study by Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yield suitable for Type II photodynamic therapy mechanisms. This highlights its potential as a Type II photosensitizer in cancer treatment, leveraging its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticonvulsant Activity
Farag et al. (2012) synthesized azoles incorporating a sulfonamide moiety, showing significant anticonvulsant effects in some derivatives, which abolished the tonic extensor phase and offered 100% protection against induced convulsions. This illustrates the compound's potential in developing anticonvulsant therapies (Farag et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
The specific interaction of This compound The structure−activity relationships (sar) study showed that sulfonamide functionality was important for pi3kα inhibitory activity .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Some thiazolo[4,5-b]pyridines have been evaluated against a breast cancer cell line for their antitumor activity .
Biochemische Analyse
Biochemical Properties
The compound 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s inhibitory activity is believed to be due to its interaction with the ATP-binding site of the enzyme .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on cell function. Its inhibition of PI3K can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting PI3K, the compound can disrupt the PI3K/AKT signaling pathway, which is often overactive in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes like PI3K . It is believed to bind to the ATP-binding site of PI3K, thereby inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
Given its potent PI3K inhibitory activity, it is likely that the compound’s effects on cellular function would be observable shortly after administration .
Metabolic Pathways
Given its structural similarity to other thiazolo[5,4-b]pyridines, it may be metabolized in similar ways .
Subcellular Localization
Given its inhibitory activity against PI3K, it is likely that the compound localizes to areas of the cell where this enzyme is active .
Eigenschaften
IUPAC Name |
3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-4-2-5-16(12-13)26(23,24)22-15-9-7-14(8-10-15)18-21-17-6-3-11-20-19(17)25-18/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTFNDJFWCZQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455470.png)

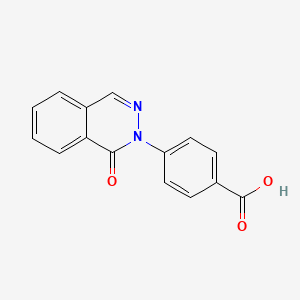

![N'-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)
![4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2455480.png)
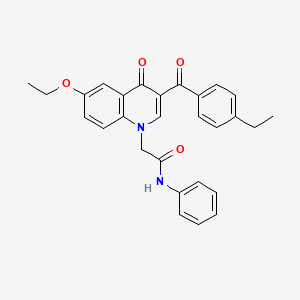
![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)
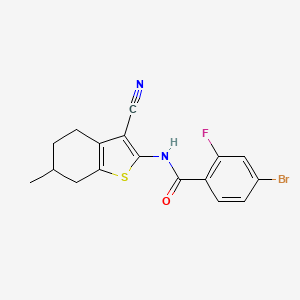
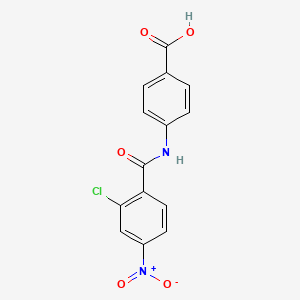
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2455488.png)
![N-methyl-2-(4-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2455489.png)
